molecular formula C19H18N2O3 B5741606 N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

Cat. No. B5741606
M. Wt: 322.4 g/mol
InChI Key: WWJUEARMULPXOH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .


Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available sources .

Scientific Research Applications

Wound Healing and Antioxidant Effects

The synthesized novel 3-cyano-N-pyridinyl acetamide derivatives have demonstrated positive effects on wound healing. Researchers observed that these derivatives effectively reduce tissue lipid peroxidation and accelerate wound closure. Additionally, they enhance the antioxidant capacity of wound tissue . This treatment option holds potential for clinical practice.

Plant Growth Regulation

While not directly related to wound healing, N-4-pyridinyl-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide shares structural similarities with other compounds. For example, CPPU (forchlorfenuron) , a plant growth regulator, contains a pyridine ring. Investigating whether this compound has any impact on plant growth or development could be an interesting avenue for research .

Design of Novel Pyrrolo[2,3-d]pyrimidines

In a different context, researchers have synthesized pyrrolo[2,3-d]pyrimidine-4-ones from 2-amino-3-cyano-pyrroles . Although not directly related to the wound healing properties, this work highlights the versatility of pyridine-containing compounds in organic synthesis .

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions or potential applications of this compound are not mentioned in the available sources .

properties

IUPAC Name

N-pyridin-4-yl-2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c22-19(21-13-7-9-20-10-8-13)12-23-14-5-6-18-16(11-14)15-3-1-2-4-17(15)24-18/h5-11H,1-4,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJUEARMULPXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-4-yl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide

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